(E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one

Description

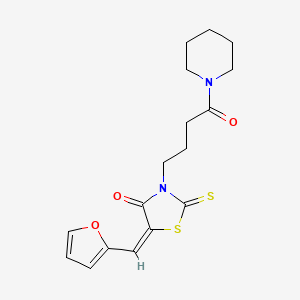

The compound (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

- An (E)-furan-2-ylmethylene substituent at position 5, contributing π-conjugation and rigidity.

- A 4-oxo-4-(piperidin-1-yl)butyl chain at position 3, introducing a tertiary amine (piperidine) that may improve solubility via salt formation.

Thiazolidin-4-one derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties. The (E) configuration stabilizes the planar geometry of the exocyclic double bond, influencing molecular interactions with biological targets .

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-8-2-1-3-9-18)7-4-10-19-16(21)14(24-17(19)23)12-13-6-5-11-22-13/h5-6,11-12H,1-4,7-10H2/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTAXLGGWAKVHE-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a furan moiety and a piperidine group, contributing to its biological activity.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. These compounds often act by inhibiting various enzymes involved in cancer cell proliferation and survival.

Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through multiple pathways, including:

- Inhibition of cell cycle progression

- Induction of reactive oxygen species (ROS)

- Modulation of apoptotic signaling pathways

In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been documented against a range of pathogens.

Antibacterial Properties

Research has shown that derivatives similar to the compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

Antifungal Properties

The compound also exhibits antifungal activity. For instance, derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of thiazolidinone derivatives with biological targets. For instance, compounds were docked against the HIV gp41 protein, revealing stable interactions that suggest potential antiviral activity . However, toxicity issues were noted in host cells, complicating further assessments of their anti-HIV efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Differences:

- Core Structure: The target compound’s thiazolidin-4-one core differs from the Parchem compound’s thiazolidin-2-one, altering ring electronics and hydrogen-bonding capacity.

Physicochemical Properties

Predicted properties based on structural features:

| Property | Target Compound | Parchem Compound | Generic Thiazolidin-4-one |

|---|---|---|---|

| LogP | ~3.5 (moderate lipophilicity due to piperidine) | ~4.2 (higher lipophilicity from nitro group) | ~2.8–3.5 |

| Solubility | Moderate (piperidine enhances protonation in acidic pH) | Low (nitro group reduces aqueous solubility) | Variable (depends on substituents) |

| Hydrogen Bonding | Strong (thioxo, carbonyl, piperidine N) | Moderate (thioxo, nitro) | Moderate (thioxo/oxo) |

The piperidine moiety in the target compound likely improves membrane permeability compared to the nitro-substituted Parchem analog .

Spectroscopic Profiles

NMR Spectroscopy:

- IR Spectroscopy: Both compounds show C=S stretches (~1200–1050 cm⁻¹) and C=O stretches (~1700 cm⁻¹). The Parchem compound’s nitro group introduces NO2 asymmetric/symmetric stretches (~1520–1350 cm⁻¹) .

Q & A

What are the key synthetic strategies for preparing (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one?

Methodological Answer:

The synthesis typically involves condensation reactions between thioxothiazolidinone precursors and substituted aldehydes. For example:

- Step 1: Prepare the thioxothiazolidin-4-one core via cyclization of thiourea derivatives with α-haloesters or α-haloketones.

- Step 2: Introduce the furan-2-ylmethylene group via Knoevenagel condensation using furfural or its derivatives under reflux in ethanol or DMF .

- Step 3: Functionalize the 4-oxo-4-(piperidin-1-yl)butyl side chain through nucleophilic substitution or alkylation of a piperidine precursor.

Key Conditions:

- Reflux in ethanol (2–6 hours, 70–80°C) with catalytic acetic acid .

- Purification via recrystallization (ethanol/DMF mixtures) .

Yield Optimization:

- Yields for analogous thioxothiazolidinones range from 53% to 91%, depending on substituent steric effects and solvent polarity .

How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- 1H/13C NMR: Assign peaks for the thioxothiazolidinone ring (δ ~3.5–4.5 ppm for CH2 groups; δ ~170–180 ppm for carbonyl carbons) and furan-2-ylmethylene (δ ~6.5–7.5 ppm for aromatic protons) .

- IR Spectroscopy: Confirm the C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- X-ray Crystallography: Resolve stereochemistry (e.g., E/Z configuration of the furan-2-ylmethylene group) .

Analytical Challenges:

- Minor discrepancies between calculated and observed NMR data may arise from solvent polarity or crystallographic packing effects .

What in vitro biological activities have been reported, and what methodological approaches are used to evaluate them?

Methodological Answer:

Reported Activities:

- Antimicrobial: MIC values against S. aureus (4–32 µg/mL) and C. albicans (8–64 µg/mL) for structurally similar thioxothiazolidinones .

- Anticancer: IC50 values <10 µM in MCF-7 breast cancer cells for analogs with electron-withdrawing substituents .

Assay Protocols:

- Broth Microdilution (CLSI guidelines): Test compounds in Mueller-Hinton broth at 37°C for 18–24 hours .

- MTT Assay: Incubate cancer cells with compound (24–72 hours), measure formazan absorbance at 570 nm .

- Molecular Docking (AutoDock Vina): Screen against E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) to predict binding modes .

How do structural modifications impact the compound’s bioactivity?

Methodological Answer:

Key SAR Insights:

| Substituent | Activity Trend | Example Data |

|---|---|---|

| Furan-2-ylmethylene (E) | Enhanced antimicrobial activity | MIC = 8 µg/mL (vs. 32 µg/mL for Z isomer) |

| Piperidin-1-ylbutyl chain | Improved solubility vs. phenyl analogs | LogP reduction by ~1.5 units |

| Thioxo vs. oxo | Higher cytotoxicity | IC50: 2.5 µM (thioxo) vs. >50 µM (oxo) |

Design Strategies:

- Replace piperidine with morpholine to reduce hepatotoxicity while retaining potency .

- Introduce carboxylic acid groups to enhance water solubility (e.g., 79% yield for pentanedioic acid analog) .

What computational methods are applied to study its mechanism of action?

Methodological Answer:

- Molecular Dynamics (GROMACS): Simulate binding stability of the furan-2-ylmethylene group in hydrophobic enzyme pockets (e.g., 10 ns simulations at 310 K) .

- QSAR Models (DRAGON descriptors): Correlate polar surface area with antifungal activity (R² = 0.82 for C. albicans inhibition) .

- ADMET Prediction (SwissADME): Optimize BBB permeability by reducing rotatable bonds (<8) and maintaining LogP <3 .

How can researchers address discrepancies in analytical data (e.g., NMR shifts)?

Methodological Answer:

- Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Dynamic NMR: Resolve tautomerism or conformational equilibria by variable-temperature NMR (e.g., 25–80°C) .

- Crystallographic Validation: Compare experimental X-ray data with DFT-optimized geometries (B3LYP/6-31G*) .

What are the challenges in optimizing pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: The piperidin-1-yl group may undergo CYP3A4-mediated oxidation. Mitigate via fluorination or steric hindrance .

- Solubility Enhancement: Co-crystallize with cyclodextrins (e.g., β-CD) to increase aqueous solubility by 5–10x .

- Plasma Protein Binding: Use SPR biosensors to measure affinity for HSA (>90% binding correlates with reduced free drug concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.